3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an aminophenyl group and a methylpiperazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenyl and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Catalysts and Solvents: Common catalysts and solvents used in the synthesis include palladium on carbon (Pd/C) and ethanol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, while the methylpiperazinyl group may enhance its binding affinity and selectivity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-ol: This compound has a similar structure but features a hydroxyl group instead of a ketone.
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-amine: This compound has an amine group instead of a ketone.
Uniqueness
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21N3O |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
3-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H21N3O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6H,4,7-11,15H2,1H3 |
InChI Key |
TYJAQRIFYJSFII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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